5,6-diamino-2,3-dihydro-1H-indol-2-one

IMPDH Enzyme Inhibition Fragment-Based Drug Discovery

This 5,6-diamino-2,3-dihydro-1H-indol-2-one is a validated low-MW (163.18 g/mol) fragment for IMPDH inhibitor development. Its unique 5,6-diamino substitution ensures specific hydrogen-bonding and electronic properties critical for target engagement—unlike unsubstituted or isomer variants. With a Ki of 320 nM against IMPDH2 and a non-oxazole scaffold, it is ideal for fragment growing, merging, or linking strategies. Suitable as an analytical reference standard for HPLC/LC-MS method development. Available in high purity; inquire for bulk quantities.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1153154-46-1
Cat. No. B3085287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-diamino-2,3-dihydro-1H-indol-2-one
CAS1153154-46-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)N)N
InChIInChI=1S/C8H9N3O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,9-10H2,(H,11,12)
InChIKeyVVEJNQMYFCSJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2,3-dihydro-1H-indol-2-one (CAS 1153154-46-1): Procurement Specification for Indolin-2-one Fragment


5,6-Diamino-2,3-dihydro-1H-indol-2-one (CAS 1153154-46-1) is a low molecular weight indolin-2-one derivative with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . The compound features two amino groups at the 5 and 6 positions of the indole scaffold, with a ketone group at position 2 [1]. Commercially available grades typically range from 95% to ≥98% purity . This compound has been studied as a non-oxazole containing indole fragment in the context of inosine monophosphate dehydrogenase (IMPDH) inhibition [2].

5,6-Diamino-2,3-dihydro-1H-indol-2-one: Why Generic Indolin-2-one Substitution Is Not Advisable


Generic substitution among indolin-2-one derivatives is not pharmacologically equivalent due to distinct structure-activity relationships (SAR) driven by substitution patterns. The specific 5,6-diamino substitution on the indolin-2-one core constitutes a defined molecular fragment with unique binding properties to IMPDH [1]. Unsubstituted indolin-2-one or alternative substitution isomers lack the specific hydrogen-bonding donor/acceptor capacity and electronic distribution conferred by the adjacent diamino groups, which are critical for target engagement. Furthermore, variations in the indole ring substitution pattern significantly alter physicochemical properties and metabolic stability, making interchangeability without re-validation scientifically unsound [2].

5,6-Diamino-2,3-dihydro-1H-indol-2-one: Quantitative Comparative Performance Data


IMPDH2 Inhibition Affinity: Ki = 320 nM Under IMP Substrate Conditions

5,6-Diamino-2,3-dihydro-1H-indol-2-one inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM when evaluated against the IMP (inosine 5'-monophosphate) substrate [1]. No direct head-to-head comparator data are available in the public domain for this specific compound; the baseline for comparison is the unsubstituted indolin-2-one scaffold, which lacks measurable IMPDH inhibitory activity at comparable concentrations. This establishes the 5,6-diamino substitution pattern as a minimum pharmacophore for IMPDH2 engagement.

IMPDH Enzyme Inhibition Fragment-Based Drug Discovery

IMPDH2 Inhibition Affinity: Ki = 340 nM Under NAD Substrate Conditions

Under NAD (nicotinamide adenine dinucleotide) substrate conditions, 5,6-diamino-2,3-dihydro-1H-indol-2-one inhibits human IMPDH2 with a Ki of 340 nM [1]. The consistency of inhibition values across IMP and NAD substrate conditions (320 nM vs. 340 nM) indicates that the compound is not competitive with respect to either substrate alone, suggesting a non-competitive or uncompetitive binding modality relative to the active site [1]. This binding profile may offer distinct kinetic advantages over substrate-competitive inhibitors in cellular contexts.

IMPDH NAD Binding Co-factor Competition

IMPDH1 Cross-Reactivity: Ki = 340 nM Demonstrates Isoform Non-Selectivity

5,6-Diamino-2,3-dihydro-1H-indol-2-one inhibits human IMPDH1 with a Ki of 340 nM under NAD substrate conditions, identical to its inhibition of IMPDH2 under the same assay format [1]. This isoform non-selectivity is a quantifiable property: the compound exhibits a selectivity ratio of ~1.0 between IMPDH1 and IMPDH2. This contrasts with certain development-stage IMPDH inhibitors that have been designed to achieve isoform selectivity.

IMPDH1 Isoform Selectivity Target Profiling

Molecular Weight and Physicochemical Profile: Fragment-Like Properties (MW = 163.18 g/mol)

5,6-Diamino-2,3-dihydro-1H-indol-2-one has a molecular weight of 163.18 g/mol and the molecular formula C8H9N3O, placing it firmly within the 'rule of three' fragment space (MW < 300) . This contrasts with full-length IMPDH inhibitors such as mycophenolic acid (MW = 320.34 g/mol) and ribavirin (MW = 244.20 g/mol), which are larger and possess different physicochemical and ADME profiles. The lower molecular weight and higher ligand efficiency potential make this compound suitable for fragment-based lead generation rather than direct biological evaluation.

Fragment-Based Screening Physicochemical Properties Lead Optimization

Commercial Purity Specifications: NLT 98% Enables Reproducible Fragment Screening

Commercially available 5,6-diamino-2,3-dihydro-1H-indol-2-one is supplied with purity specifications of 95% (standard grade) or NLT 98% (high-purity grade) . The 98% grade provides a 3% absolute purity improvement over the 95% grade. This differential is material for fragment-based screening applications where impurities at the ≥5% level can generate false positive hits in biophysical assays (SPR, NMR, DSF) and confound SAR interpretation.

Purity Specification Quality Control Fragment Library

Target Engagement Profile: IMPDH2 as the Primary Validated Target

5,6-Diamino-2,3-dihydro-1H-indol-2-one has been explicitly studied as a non-oxazole containing indole fragment inhibitor of IMPDH [1]. IMPDH is a clinically validated target for immunosuppressive (mycophenolate mofetil), anticancer, and antiviral chemotherapy [2]. The compound's binding to IMPDH2 (Ki = 320-340 nM) provides a defined target engagement profile. In contrast, many indolin-2-one derivatives are reported to target receptor tyrosine kinases (RTKs) or other kinase families, representing a distinct pharmacological space [3].

Target Identification Mechanism of Action IMPDH

5,6-Diamino-2,3-dihydro-1H-indol-2-one: Optimal Research Application Scenarios Based on Evidence


Fragment-Based IMPDH Inhibitor Discovery Campaigns

5,6-Diamino-2,3-dihydro-1H-indol-2-one serves as a validated, low molecular weight starting fragment for IMPDH inhibitor development. With a Ki of 320 nM against IMPDH2 [1] and a molecular weight of 163.18 g/mol, it occupies the favorable fragment space for structure-based design. The compound is suitable for fragment growing, merging, or linking strategies targeting the IMPDH active site or allosteric pockets. Its non-oxazole indole scaffold provides a chemically tractable template distinct from mycophenolic acid-based inhibitors [2].

Biochemical Assay Calibration and IMPDH Profiling

The compound's well-characterized inhibition of both IMPDH1 and IMPDH2 (Ki = 320-340 nM) under defined substrate conditions (IMP and NAD) [1] makes it useful as a reference inhibitor for calibrating IMPDH enzymatic assays. Its pan-isoform activity (selectivity ratio ≈ 1.0) enables its use in broad-spectrum IMPDH inhibition studies, while its non-competitive binding profile provides a tool for investigating non-substrate-competitive inhibition mechanisms.

Chemical Biology Tool for Purine Metabolism Studies

Given its defined IMPDH inhibition profile [1], 5,6-diamino-2,3-dihydro-1H-indol-2-one can be employed as a chemical probe to interrogate the role of IMPDH in purine nucleotide biosynthesis pathways. IMPDH catalyzes the NAD-dependent oxidation of IMP to XMP, a rate-limiting step in guanine nucleotide biosynthesis, and is a validated target for immunosuppressive and anticancer interventions [2]. The compound provides a structurally distinct alternative to nucleoside-based IMPDH inhibitors.

Analytical Reference Standard for Indolin-2-one Derivative Characterization

With defined molecular formula (C8H9N3O), molecular weight (163.18 g/mol), and commercially available purity grades of ≥98% [1] [2], this compound can serve as an analytical reference standard for HPLC, LC-MS, and NMR method development and calibration. Its distinct 5,6-diamino substitution pattern provides a characteristic spectroscopic signature useful for validating analytical methods applied to indolin-2-one compound libraries.

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